Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
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Overview
Description
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone: is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone typically involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a low temperature to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to understand its potential effects on biological systems .
Industry: The compound is utilized in the development of new materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response . This inhibition helps reduce inflammation and protect tissues from damage .
Comparison with Similar Compounds
Ethyl Pyruvate: A simple derivative of pyruvic acid with anti-inflammatory properties.
3-formylamino-4-methoxyphenylhydrazine: A precursor used in the synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key inflammatory cytokines sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9- |
InChI Key |
FCTPJLPLVYPRIA-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)NC=O)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Origin of Product |
United States |
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